2,4-Diisocyanato-1-methylbenzene, also known as Toluene 2,4-diisocyanate (TDI), is a well-studied aromatic diisocyanate. Research efforts have been dedicated to developing new and efficient synthetic routes for TDI. These studies explore various catalysts and reaction conditions to optimize yield, purity, and sustainability of the process [, ]. Additionally, researchers investigate advanced characterization techniques, such as spectroscopy and chromatography, to gain deeper insights into the structure, properties, and thermal behavior of TDI [, ].
TDI plays a crucial role in polymer and materials science due to its ability to react with various functional groups and form strong covalent bonds. Research explores the utilization of TDI in the synthesis of polyurethanes, a class of versatile polymers with diverse applications in areas like foams, coatings, adhesives, and elastomers [, ]. Studies also investigate the development of novel TDI-based materials with tailored properties for specific applications, such as lightweight composites, flame retardants, and self-healing materials [, ].
Emerging research explores the potential of TDI in biomedical applications. Studies investigate the use of TDI-modified surfaces for improving biocompatibility and promoting cell adhesion in tissue engineering applications []. However, it is crucial to note that TDI is a known respiratory sensitizer and irritant, and further research is needed to ensure its safe and responsible application in the biomedical field [].
2,4-Diisocyanato-1-methylbenzene, commonly known as toluene diisocyanate (TDI), is an organic compound with the molecular formula and a molecular weight of approximately 174.16 g/mol. This compound features two isocyanate functional groups attached to a methyl-substituted benzene ring. The structure can be represented as follows:
textN=C=O | CH3-C6H3-N=C=O
Toluene diisocyanate exists primarily in two isomeric forms: 2,4-TDI and 2,6-TDI. The 2,4-isomer is more commercially significant due to its higher reactivity and is used extensively in the production of polyurethane foams and elastomers .
The two isocyanate groups in 2,4-Diisocyanato-1-methylbenzene exhibit different reactivities; the 4-position is approximately four times more reactive than the 2-position. This differential reactivity allows for selective reactions with various nucleophiles, particularly hydroxyl groups, leading to the formation of carbamate (urethane) linkages. The typical reactions include:
Toluene diisocyanate is known for its potential health hazards. Inhalation exposure can lead to respiratory issues such as asthma-like symptoms, chemical bronchitis, and even lung edema. Long-term exposure has been associated with reactive airways dysfunction syndrome and sensitization of the respiratory tract . The compound has been classified as a potential carcinogen based on animal studies, prompting strict regulatory measures regarding occupational exposure limits .
The synthesis of 2,4-Diisocyanato-1-methylbenzene typically involves multiple steps:
This synthetic route allows for the production of both pure 2,4-TDI and mixtures of TDI isomers .
Toluene diisocyanate has a wide range of applications:
Research indicates that inhalation exposure to 2,4-Diisocyanato-1-methylbenzene leads primarily to the formation of acid-labile conjugates rather than significant amounts of its diamine counterpart. This suggests that the compound's reactivity can lead to complex biological interactions that may impact health outcomes . Studies have shown that repeated exposure can increase sensitization risks, necessitating careful monitoring in occupational settings.
Several compounds are structurally or functionally similar to 2,4-Diisocyanato-1-methylbenzene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,6-Diisocyanato-1-methylbenzene | Isomer of TDI | More symmetrical structure; similar reactivity |
Hexamethylene diisocyanate | Aliphatic diisocyanate | Used in different applications; less volatile |
Diphenylmethane diisocyanate | Aromatic diisocyanate | Higher thermal stability; used in coatings |
Isophorone diisocyanate | Cyclic diisocyanate | Lower toxicity; used in specialty applications |
Uniqueness: The key uniqueness of 2,4-Diisocyanato-1-methylbenzene lies in its specific reactivity patterns due to the arrangement of its isocyanate groups. Its application in producing flexible and rigid foams distinguishes it from aliphatic counterparts like hexamethylene diisocyanate.
The molecular architecture of 2,4-diisocyanato-1-methylbenzene presents a distinctive asymmetric arrangement that fundamentally distinguishes it from its 2,6-diisocyanato-1-methylbenzene counterpart [1] [2]. Both isomers share the identical molecular formula C₉H₆N₂O₂ with a molecular weight of 174.16 g/mol, yet their structural configurations exhibit profound differences that influence their chemical behavior and reactivity patterns [3] [4].
The 2,4-diisocyanato-1-methylbenzene isomer features an asymmetric substitution pattern on the benzene ring, with isocyanate groups positioned at the 2 and 4 positions relative to the methyl substituent at position 1 [1] [5]. This arrangement creates a meta-disubstituted pattern where one isocyanate group occupies an ortho position and the other a para position relative to the methyl group [6]. In contrast, the 2,6-diisocyanato-1-methylbenzene isomer exhibits C₂ᵥ symmetry with both isocyanate groups positioned at the 2 and 6 positions, creating an ortho-disubstituted pattern where both isocyanate groups are ortho to the methyl substituent [7] [8].
Property | 2,4-Diisocyanato-1-methylbenzene | 2,6-Diisocyanato-1-methylbenzene |
---|---|---|
Molecular Formula | C₉H₆N₂O₂ [1] | C₉H₆N₂O₂ [9] |
Molecular Weight (g/mol) | 174.16 [2] | 174.16 [9] |
CAS Registry Number | 584-84-9 [1] | 91-08-7 [11] |
Melting Point (°C) | 20.5-22.0 [28] [36] | 7.2-18.3 [28] [36] |
Boiling Point (°C) | 251-252 [28] [36] | 247-248.5 [28] [36] |
Density at 20°C (g/mL) | 1.22-1.224 [22] [36] | 1.22 [13] [28] |
Molecular Symmetry | Asymmetric [30] | Symmetric (C₂ᵥ) [9] |
IUPAC Name | 2,4-Diisocyanato-1-methylbenzene [1] | 1,3-Diisocyanato-2-methylbenzene [11] |
The structural implications of these different substitution patterns extend beyond mere positional arrangements [12] [14]. The 2,4-diisocyanato-1-methylbenzene isomer creates distinct steric environments for each isocyanate group, with the ortho-positioned isocyanate experiencing significant steric hindrance from the adjacent methyl group, while the para-positioned isocyanate remains relatively unhindered [15] [18]. This asymmetric steric environment contrasts sharply with the 2,6-diisocyanato-1-methylbenzene isomer, where both isocyanate groups experience similar steric interactions with the methyl substituent due to the molecule's inherent symmetry [30] [40].
The crystallographic and computational studies reveal that the 2,4-diisocyanato-1-methylbenzene adopts a planar configuration with the isocyanate groups maintaining coplanarity with the aromatic ring system [25] [31]. The bond lengths within the molecule show consistency with typical aromatic isocyanate compounds, with the carbon-nitrogen bond in the isocyanate group measuring approximately 1.214 Å and the carbon-oxygen bond measuring 1.164 Å, based on analogous isocyanate structures [33]. The benzene ring maintains standard aromatic bond lengths and angles, with minimal distortion introduced by the substituents [32] [35].
The reactivity characteristics of 2,4-diisocyanato-1-methylbenzene demonstrate pronounced position-dependent variations that arise from the distinct electronic and steric environments of the two isocyanate groups [15] [37]. The para-positioned isocyanate group exhibits significantly higher reactivity compared to the ortho-positioned group, with experimental studies establishing a reactivity ratio of approximately 100:12 at room temperature [18] [40].
Reactivity Parameter | 2,4-Diisocyanato-1-methylbenzene | 2,6-Diisocyanato-1-methylbenzene |
---|---|---|
Para-NCO Relative Reactivity | 100 (reference) [18] | Not applicable [40] |
Ortho-NCO Relative Reactivity | 12 (at room temperature) [18] | 56 (first NCO), 17 (second NCO) [18] |
Reactivity Ratio | 100:12 at 25°C [40] | Both positions ortho [18] |
Temperature Effect | Ratio approaches 1:1 at 100°C [18] | Less temperature dependent [30] |
Steric Hindrance Factor | Significant for ortho-NCO [40] | Similar for both NCO groups [30] |
The remarkable reactivity difference between the para and ortho positions in 2,4-diisocyanato-1-methylbenzene stems from multiple contributing factors [37] [38]. The para-positioned isocyanate group benefits from reduced steric hindrance and optimal electronic activation through the aromatic ring system [15] [19]. The ortho-positioned isocyanate experiences substantial steric interference from the adjacent methyl group, which impedes the approach of nucleophiles and reduces the effective collision frequency for chemical reactions [18] [39].
Temperature-dependent studies reveal that the reactivity differential between the para and ortho positions diminishes significantly as temperature increases [18] [40]. At elevated temperatures approaching 100°C, the steric effects become less pronounced, and the reactivity ratio approaches unity, indicating that thermal energy overcomes the steric barriers that dominate at ambient conditions [18] [30]. This temperature dependence provides crucial insights into the mechanistic aspects of isocyanate reactivity and has practical implications for industrial polyurethane synthesis processes [25] [38].
Comparative analysis with the 2,6-diisocyanato-1-methylbenzene isomer reveals distinct reactivity patterns [16] [17]. The symmetric isomer exhibits initial reactivity of approximately 0.56 relative to the para position of 2,4-diisocyanato-1-methylbenzene for the first isocyanate group, while the second isocyanate group shows reduced reactivity of 0.17 due to electronic deactivation following the initial reaction [18] [20]. This sequential reactivity pattern differs fundamentally from the simultaneous availability of distinct reactivity levels in the asymmetric 2,4-diisocyanato-1-methylbenzene isomer [30] [37].
The electronic distribution within 2,4-diisocyanato-1-methylbenzene exhibits complex patterns that directly influence its reactivity characteristics and chemical behavior [21] [22]. The electron-withdrawing nature of the isocyanate groups creates significant perturbations in the aromatic electron density, with the effects being position-dependent due to the asymmetric substitution pattern [1] [3].
Structural Feature | 2,4-Diisocyanato-1-methylbenzene | 2,6-Diisocyanato-1-methylbenzene |
---|---|---|
Electronic Distribution | Asymmetric activation pattern [37] | Symmetrical electron distribution [9] |
NCO Group Orientation | One ortho, one para to methyl [1] | Both ortho to methyl [11] |
Substituent Pattern | Meta-disubstituted pattern [1] | Ortho-disubstituted pattern [11] |
Electronic Activation | Para > ortho activation [37] | Symmetric activation pattern [30] |
Ring Substitution Type | Unsymmetrical [30] | Symmetrical [9] |
The para-positioned isocyanate group in 2,4-diisocyanato-1-methylbenzene experiences enhanced electrophilic character due to the combined electron-withdrawing effects of both isocyanate substituents transmitted through the aromatic π-system [19] [37]. The methyl group at position 1 provides modest electron-donating influence through hyperconjugation and inductive effects, but this influence is asymmetrically distributed due to the different proximities of the two isocyanate groups [22] [26].
Quantum chemical calculations and experimental observations indicate that the carbon atom of the para-positioned isocyanate group carries a more positive partial charge compared to its ortho counterpart [21] [24]. This enhanced electrophilicity translates directly into increased reactivity toward nucleophilic attack, consistent with the observed reactivity ratios [37] [38]. The ortho-positioned isocyanate experiences both electronic deactivation and steric hindrance, creating a synergistic effect that substantially reduces its reactivity [18] [39].
The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions in 2,4-diisocyanato-1-methylbenzene are asymmetrically distributed, with greater orbital coefficients concentrated around the para-positioned isocyanate group [21] [35]. This electronic asymmetry provides a theoretical foundation for understanding the experimental reactivity differences and offers insights into the mechanistic pathways for nucleophilic addition reactions [24] [38].
Corrosive;Acute Toxic;Irritant;Health Hazard